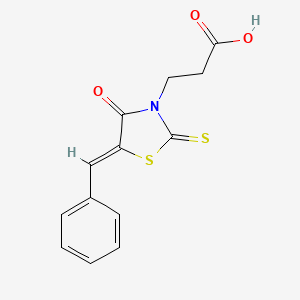
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound characterized by its unique heterocyclic structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of thiazolidine derivatives with benzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been studied for potential therapeutic uses.
Medicine: Research is ongoing to explore its use in treating diseases such as diabetes and inflammation.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which (Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
(Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
Thiazolidinedione derivatives
Benzylidene derivatives
Uniqueness: (Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid stands out due to its specific structural features and potential applications. While similar compounds may share some properties, the unique arrangement of atoms in this compound contributes to its distinct biological and chemical behavior.
生物活性
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a thiazolidinone derivative with notable biological activities, particularly in the context of anticancer and antimicrobial properties. This compound has garnered attention due to its potential therapeutic applications, which are supported by various studies highlighting its efficacy against multiple cancer cell lines and its mechanism of action.
- Molecular Formula : C13H11NO3S2
- Molecular Weight : 293.4 g/mol
- CAS Number : 1266675-59-5
Anticancer Properties
Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibits significant growth inhibition, with reported IC50 values indicating potent activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.63 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 2.69 | Cell cycle arrest in G2/M phase |
| HCT116 (Colorectal) | 1.76 | Apoptosis-dependent death |
| DLD-1 (Colon Cancer) | 3.67 | Inhibition of PIM kinases |
The compound's mechanism primarily involves the induction of apoptosis, as evidenced by increased caspase activity and cell cycle arrest in specific phases, which are critical for halting cancer progression .
Antimicrobial Activity
In addition to its anticancer effects, this thiazolidinone derivative has shown promising antibacterial properties. It is particularly effective against Gram-positive bacteria, making it a candidate for further development as an antibacterial agent .
Study on Anticancer Efficacy
A comprehensive study evaluated the cytotoxicity of various thiazolidinone derivatives, including this compound. The study utilized the National Cancer Institute's 60-cell line screening protocol, revealing that this compound induced significant apoptosis in several cancer types, including leukemia and colorectal cancers .
Mechanistic Insights
Molecular docking studies have elucidated that this compound interacts with key proteins involved in cancer cell survival pathways. This interaction leads to the activation of pro-apoptotic signals and inhibition of anti-apoptotic factors, thus promoting cell death in malignant cells .
属性
IUPAC Name |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S2/c15-11(16)6-7-14-12(17)10(19-13(14)18)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16)/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSYHFSSOOVWOY-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













